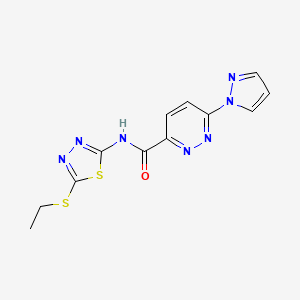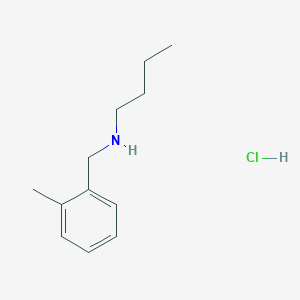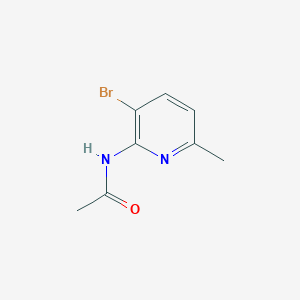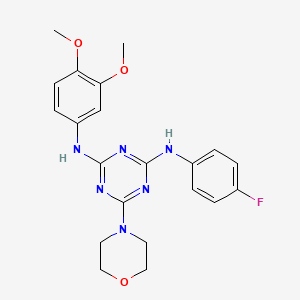
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C12H11N7OS2 and its molecular weight is 333.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photosynthetic Electron Transport Inhibition
Pyrazole derivatives, including compounds structurally related to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, have been synthesized and evaluated for their ability to inhibit photosynthetic electron transport. This research aimed to explore their potential as commercial herbicides by comparing their inhibitory properties to existing products like diuron, lenacil, and hexazinone. The study found that a few compounds demonstrated excellent inhibitory properties in the micromolar range, indicating their potential utility in agricultural applications (Vicentini et al., 2005).
Insecticidal Activity
Further research has explored the synthesis of various heterocycles incorporating a thiadiazole moiety, like this compound, for potential insecticidal applications. These compounds were tested against the cotton leafworm, Spodoptera littoralis, showcasing the versatility and applicability of this chemical framework in developing new insecticidal agents (Fadda et al., 2017).
Anticancer Research
The compound's relevance extends into anticancer research, where derivatives have been synthesized and evaluated for cytotoxicity against various cancer cell lines. The creation of pyrazolo[1,5-a]pyrimidine derivatives, among others, from related chemical structures suggests a potential pathway for developing novel anticancer agents. These studies underscore the compound's utility in medicinal chemistry, particularly in creating treatments targeting specific cancer types (Hassan et al., 2014).
Antimicrobial Applications
The synthesis of novel heterocycles, including those related to this compound, has been pursued for their antimicrobial properties. These compounds have shown effectiveness against various pathogenic bacteria and fungi, indicating their potential in developing new antimicrobial agents. This line of research is critical in the context of rising antimicrobial resistance, suggesting the compound's framework could contribute to novel solutions in this area (El-Mariah et al., 2006).
Propiedades
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7OS2/c1-2-21-12-18-17-11(22-12)14-10(20)8-4-5-9(16-15-8)19-7-3-6-13-19/h3-7H,2H2,1H3,(H,14,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNWETWUAKOCHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-fluorophenyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}-N-(4-methylphenyl)thiophene-2-carboxamide](/img/structure/B2692880.png)
![N-Methyl-N-[2-[[(1S)-1-(4-methylsulfanylphenyl)ethyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2692883.png)

![3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(dimethylamino)ethyl)-1-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2692888.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2692889.png)

![N-(4-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2692892.png)
![8-[(E)-3-chlorobut-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2692893.png)



![tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2692899.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine](/img/structure/B2692901.png)
![[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride](/img/no-structure.png)